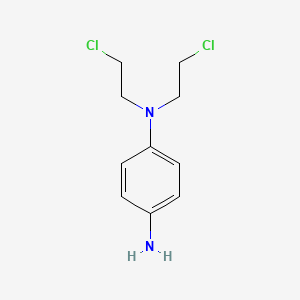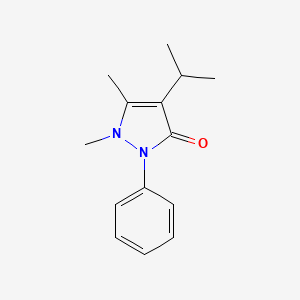
Phénazone d'isopropyle
Vue d'ensemble
Description
Initialement breveté en 1931, il est couramment utilisé en association avec le paracétamol et la caféine pour le traitement des céphalées primaires . La propyphénazone est un dérivé de la pyrazolone, ce qui signifie qu'elle appartient à une classe de composés connus pour leurs activités anti-inflammatoires, analgésiques et antipyrétiques .
Applications De Recherche Scientifique
Propyphenazone has a wide range of scientific research applications:
Medicine: It is used in combination with other drugs for the treatment of headaches, pain, and fever.
Industry: Propyphenazone is used in the pharmaceutical industry for the production of combination drugs.
Mécanisme D'action
- It increases the pain threshold by inhibiting both isoforms of cyclooxygenase (COX-1, COX-2, and COX-3) involved in prostaglandin synthesis .
- Downstream effects involve decreased prostaglandin levels, leading to pain relief and reduced fever .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Analyse Biochimique
Biochemical Properties
Propyphenazone plays a significant role in biochemical reactions due to its anti-inflammatory, analgesic, and antipyretic activities. It interacts with various enzymes and proteins, including cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. Propyphenazone inhibits COX enzymes, thereby reducing the production of prostaglandins, which are mediators of inflammation and pain . Additionally, it may interact with other biomolecules involved in inflammatory pathways, although these interactions are less well-characterized.
Cellular Effects
Propyphenazone affects various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of prostaglandins, which play a role in cell signaling pathways related to inflammation and pain. This inhibition can lead to reduced inflammation and pain perception in cells. Propyphenazone may also impact gene expression by modulating the activity of transcription factors involved in inflammatory responses . Furthermore, it can affect cellular metabolism by altering the production of metabolites associated with inflammation.
Molecular Mechanism
The molecular mechanism of propyphenazone involves its binding to and inhibition of cyclooxygenase enzymes. By inhibiting these enzymes, propyphenazone reduces the conversion of arachidonic acid to prostaglandins, thereby decreasing inflammation and pain. This inhibition is a key aspect of its analgesic and antipyretic effects
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of propyphenazone can change over time. The stability and degradation of propyphenazone are important factors that influence its long-term effects on cellular function. Studies have shown that propyphenazone remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to propyphenazone in in vitro or in vivo studies may result in changes in cellular function, including alterations in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of propyphenazone vary with different dosages in animal models. At therapeutic doses, propyphenazone effectively reduces inflammation and pain without causing significant adverse effects. At higher doses, propyphenazone can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects of propyphenazone are outweighed by its toxic effects at high doses.
Metabolic Pathways
Propyphenazone is involved in various metabolic pathways, including its metabolism by liver enzymes. It is primarily metabolized by cytochrome P450 enzymes, which convert propyphenazone into its active and inactive metabolites . These metabolic pathways can influence the efficacy and toxicity of propyphenazone, as well as its interactions with other drugs. Propyphenazone may also affect metabolic flux and metabolite levels, particularly those related to inflammation and pain.
Transport and Distribution
Propyphenazone is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The localization and accumulation of propyphenazone within specific tissues can influence its therapeutic effects and potential side effects . Understanding the transport and distribution of propyphenazone is crucial for optimizing its clinical use.
Subcellular Localization
The subcellular localization of propyphenazone can affect its activity and function. Propyphenazone may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. These localization mechanisms can influence the efficacy of propyphenazone in reducing inflammation and pain
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La propyphénazone est synthétisée par un processus en plusieurs étapes. La synthèse commence par la combinaison de l'acétoacétate d'éthyle 2-isopropylé et de la phénylhydrazine pour former le cycle pyrazolone dans le composé intermédiaire. Cet intermédiaire est ensuite alkylé avec de l'iodure de méthyle pour donner la propyphénazone .
Méthodes de production industrielle : En milieu industriel, la synthèse de la propyphénazone suit des étapes similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. Le processus implique un contrôle minutieux de la température, du pH et du temps de réaction pour obtenir le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions : La propyphénazone subit plusieurs types de réactions chimiques, notamment :
Oxydation : La propyphénazone peut être oxydée pour former divers métabolites.
Réduction : Les réactions de réduction peuvent modifier la structure du cycle pyrazolone.
Substitution : Des réactions de substitution peuvent se produire à différentes positions sur le cycle pyrazolone.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.
Substitution : Des agents halogénants comme le brome ou le chlore peuvent être utilisés pour les réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation de métabolites hydroxylés, tandis que les réactions de substitution peuvent introduire des atomes d'halogène dans le cycle pyrazolone.
4. Applications de la recherche scientifique
La propyphénazone a une large gamme d'applications de recherche scientifique :
Industrie : La propyphénazone est utilisée dans l'industrie pharmaceutique pour la production de médicaments combinés.
5. Mécanisme d'action
La propyphénazone exerce ses effets par plusieurs mécanismes :
Effet analgésique : Elle inhibe la synthèse des prostaglandines, qui sont impliquées dans la transmission des signaux de douleur.
Effet antipyrétique : La propyphénazone agit sur l'hypothalamus pour réduire la fièvre en favorisant la dissipation de la chaleur.
Effet anti-inflammatoire : Elle réduit l'inflammation en inhibant l'activité des enzymes cyclooxygénases.
Comparaison Avec Des Composés Similaires
La propyphénazone est structurellement liée à plusieurs autres composés, notamment :
Phénazone : Propriétés analgésiques et antipyrétiques similaires, mais voies métaboliques différentes.
Aminophénazone : Connue pour ses puissants effets anti-inflammatoires, mais associée à de graves dyscrasies sanguines.
Phénylbutazone : Utilisée pour ses propriétés anti-inflammatoires, mais elle a un mécanisme d'action différent impliquant l'inhibition de la prostaglandine H synthase.
Unicité de la propyphénazone : La propyphénazone est unique par son profil équilibré d'effets analgésiques, antipyrétiques et anti-inflammatoires. Contrairement à l'aminophénazone, elle ne forme pas de nitrosamines potentiellement cancérigènes, ce qui en fait une alternative plus sûre .
Propriétés
IUPAC Name |
1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-10(2)13-11(3)15(4)16(14(13)17)12-8-6-5-7-9-12/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWLVJLKJGVOKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023529 | |
| Record name | Propyphenazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479-92-5 | |
| Record name | Propyphenazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyphenazone [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyphenazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13524 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-4-(1-methylethyl)-2-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propyphenazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyphenazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.855 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYPHENAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OED8FV75PY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





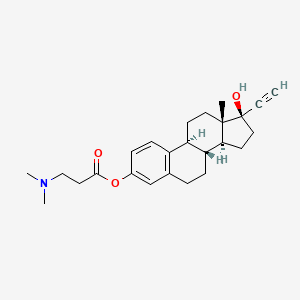

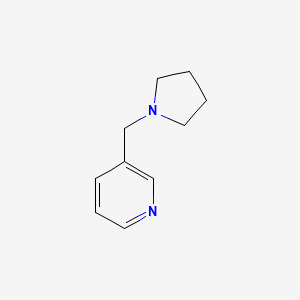
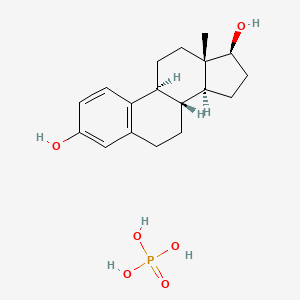
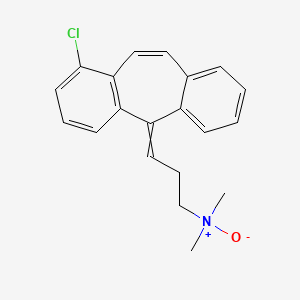

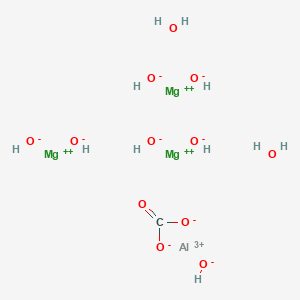
![1-O-[(2R,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl] 4-O-methyl 2-hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate](/img/structure/B1202571.png)

